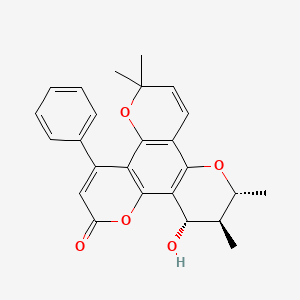
Inophyllum B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inophyllum B is a potent HIV Reverse Transcriptase inhibitor with an IC50 value of 38 nM . It inhibits HIV-1 (IC50 =1.4 μM) in vitro cell culture . It can be isolated from the acetone extract of the giant African snail, Achatina fulica .
Synthesis Analysis
This compound is isolated from the Calophyllum inophyllum plant, specifically from the giant African snail, Achatina fulica . The production of these anti-HIV inophyllums was also tested in cell suspension cultures .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Cytotoxic Agents
Inophyllum B, derived from Calophyllum inophyllum, has shown potential in antimicrobial and cytotoxic applications. A study identified various compounds from this plant, including inophyllums C and E, demonstrating their efficacy against a range of microorganisms and cytotoxicity against the KB cell line (Yimdjo et al., 2004).
Anti-Inflammatory Effects
Research has also highlighted the anti-inflammatory effects of Calophyllum inophyllum, particularly in treating ocular burns and potentially reducing inflammation. An acetone extract from the leaves significantly suppressed nitric oxide production and the expression of inflammatory markers in lipopolysaccharide-induced RAW 264.7 cells (Tsai et al., 2012).
Cytotoxic and Antibacterial Evaluation
This compound and related compounds from Calophyllum symingtonianum have been assessed for their cytotoxic and antibacterial properties, showing notable activity against certain cancer cell lines and bacterial strains (Aminudin et al., 2016).
Antiaging Activity
A study on Calophyllum inophyllum fruit extract revealed its potential in antiaging applications. The extract showed significant effects in a yeast model, enhancing lifespan and antioxidative stress responses (Kavilasha & Sasidharan, 2021).
Anti-HIV Effects
Calophyllum inophyllum leaf extract has been evaluated for its anti-HIV effects. This compound showed the highest antiretroviral activity, suggesting its potential as a pharmacological agent against HIV (Kumar & Garg, 2020).
Screening for Anti-HIV-1 Compounds
A screening study of Calophyllum inophyllum leaf extracts identified various inophyllums, including this compound, for their activity against HIV-1, highlighting the species' chemodiversity and potential in anti-HIV drug development (Laure et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
41135-06-2 |
|---|---|
Molekularformel |
C25H24O5 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C25H24O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14,21,27H,1-4H3/t13-,14-,21+/m1/s1 |
InChI-Schlüssel |
BXENDTPSKAICGV-LKBUQDJMSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](OC2=C([C@H]1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |
SMILES |
CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |
Kanonische SMILES |
CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |
Andere CAS-Nummern |
41135-06-2 |
Synonyme |
inophyllum B inophyllum P |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




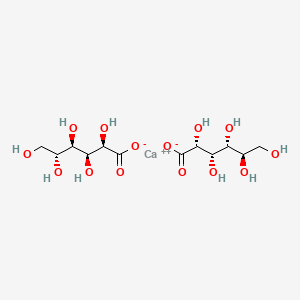
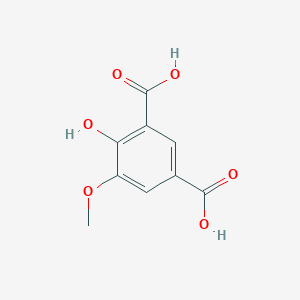
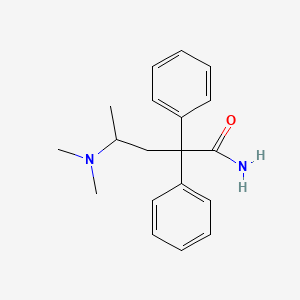


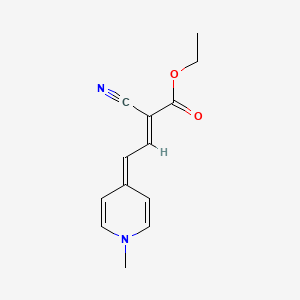
![6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B1200354.png)

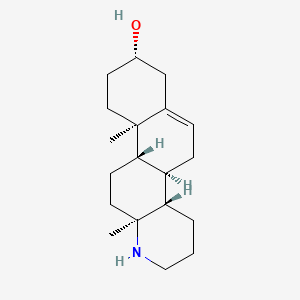

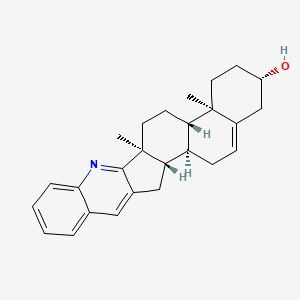

![N-[4-[4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]butyl]-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B1200363.png)